4-Chloro-3-(isopropylsulfonyl)-2-(methylthio)thiophene
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Overview
Description
4-Chloro-3-(isopropylsulfonyl)-2-(methylthio)thiophene is a chemical compound with the molecular formula C8H11ClO2S3 and a molecular weight of 270.8 g/mol. This compound is characterized by the presence of a thiophene ring substituted with chloro, methylsulfanyl, and propan-2-ylsulfonyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(isopropylsulfonyl)-2-(methylthio)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene as the core structure.
Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylsulfanyl Substitution:
Propan-2-ylsulfonylation: The final step involves the sulfonylation of the thiophene ring with propan-2-ylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(isopropylsulfonyl)-2-(methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
4-Chloro-3-(isopropylsulfonyl)-2-(methylthio)thiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(isopropylsulfonyl)-2-(methylthio)thiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and chloro groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylsulfanylthiophene: Lacks the propan-2-ylsulfonyl group.
2-Methylsulfanyl-3-propan-2-ylsulfonylthiophene: Lacks the chloro group.
4-Chloro-3-propan-2-ylsulfonylthiophene: Lacks the methylsulfanyl group.
Uniqueness
4-Chloro-3-(isopropylsulfonyl)-2-(methylthio)thiophene is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonyl and chloro groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-3-propan-2-ylsulfonylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2S3/c1-5(2)14(10,11)7-6(9)4-13-8(7)12-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDBDLJAXQENMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(SC=C1Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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